5-Mercaptoisophthalic acid
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Overview
Description
5-Mercaptoisophthalic acid, also known as 1,3-Benzenedicarboxylic acid, 5-mercapto-, is a compound with the chemical formula C8H6O4S and a molecular weight of 198.2 g/mol . It is a white to light yellow solid with a distinct thiol odor . This compound combines a thiol functional group with a benzene ring structure, making it a versatile reagent in various chemical reactions .
Preparation Methods
5-Mercaptoisophthalic acid is typically synthesized through the reaction of isophthalic aldehyde with hydrogen sulfide, followed by reduction . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Mercaptoisophthalic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can act as a reducing agent, particularly in the presence of metal ions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives .
Scientific Research Applications
5-Mercaptoisophthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Mercaptoisophthalic acid involves its thiol group, which can form stable complexes with metal ions and participate in redox reactions . The molecular targets include metal ions and various organic substrates, with pathways involving nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
5-Mercaptoisophthalic acid can be compared with other thiol-containing compounds such as:
Thioglycolic acid: Similar in its thiol functionality but differs in its aliphatic structure.
Mercaptopropionic acid: Another thiol-containing compound with a different carbon chain length.
Thiosalicylic acid: Contains both a thiol and a carboxylic acid group but differs in its aromatic structure.
The uniqueness of this compound lies in its combination of a thiol group with a benzene ring, allowing it to form stable metal complexes and participate in a variety of chemical reactions .
Biological Activity
5-Mercaptoisophthalic acid (5-MIPA) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-MIPA is derived from isophthalic acid, characterized by the presence of a thiol (-SH) group at the 5-position. This modification enhances its reactivity and interaction with biological molecules. The compound's molecular formula is C9H6O4S, and it has a molecular weight of 218.21 g/mol.
Mechanisms of Biological Activity
The biological activity of 5-MIPA can be attributed to several mechanisms:
- Antioxidant Activity : The thiol group in 5-MIPA plays a crucial role in scavenging free radicals, which can mitigate oxidative stress in biological systems.
- Metal Chelation : 5-MIPA has the ability to chelate metal ions, which can influence various biochemical pathways and potentially reduce metal-induced toxicity.
- Enzyme Inhibition : Preliminary studies suggest that 5-MIPA may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Antioxidant Properties
A study conducted by Hiremath et al. demonstrated that 5-MIPA exhibits significant antioxidant activity. The compound was tested using various in vitro assays, including DPPH radical scavenging and ABTS assays. Results indicated that 5-MIPA effectively reduces oxidative stress markers in cell cultures, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
Enzyme Interaction Studies
In another study, the interaction of 5-MIPA with key metabolic enzymes was investigated. The results showed that 5-MIPA could inhibit the activity of certain enzymes involved in glycolysis and the Krebs cycle, leading to altered metabolic profiles in treated cells. This inhibition was dose-dependent and highlighted the compound's potential as a metabolic regulator.
Metal Chelation Effects
Research has also focused on the metal-chelating properties of 5-MIPA. A study indicated that the compound effectively binds to iron ions, preventing Fenton reactions that produce harmful hydroxyl radicals. This property may have implications for conditions like neurodegenerative diseases where metal ion dysregulation is a factor .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-sulfanylbenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,13H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUSWZMCCLUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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